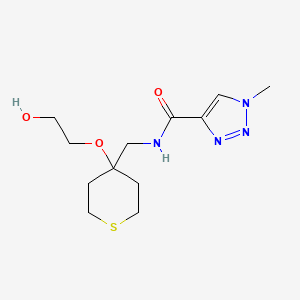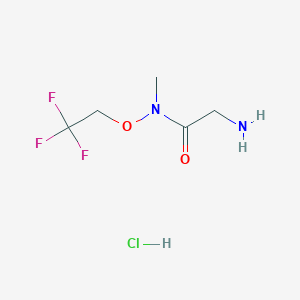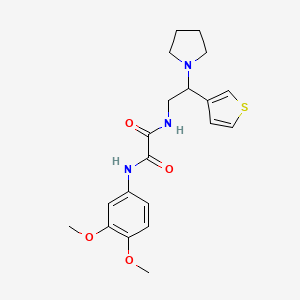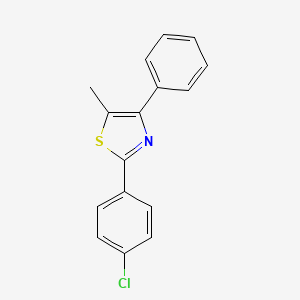
2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole is a heterocyclic compound derived from thiophene. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 128-130°C. It is a widely studied compound due to its various applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : A study by Sah et al. (2014) involved the synthesis of formazans from a Mannich base derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. The synthesized compounds displayed moderate antimicrobial activity against certain bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Theoretical Studies on Intramolecular Hydrogen Bonds : Castro et al. (2007) conducted a theoretical study of intramolecular CH⋯X (X = N, O, or Cl) hydrogen bonds in thiazole derivatives, which included compounds like 2-methyl-4-(2-chloro-4,5-dimethoxyphenyl)thiazole. This study provided insights into the electronic properties and bonding characteristics of such compounds (Castro, Nicolás-Vázquez, Zavala, Sánchez-Viesca, & Berros, 2007).
Corrosion Inhibition Performance : Kaya et al. (2016) investigated thiazole derivatives for their potential as corrosion inhibitors of iron. The study used density functional theory calculations and molecular dynamics simulations to predict the inhibition performances of compounds like 2-amino-4-(4-chlorophenyl)-thiazole (Kaya et al., 2016).
Anticancer Activity : Gomha et al. (2014) synthesized novel thiadiazole and thiazole derivatives incorporating the pyrazole moiety and evaluated their anticancer activity. The study found that some of these compounds showed promising activity against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNS/c1-11-15(12-5-3-2-4-6-12)18-16(19-11)13-7-9-14(17)10-8-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJMGJJTRRCWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methyl-4-phenyl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

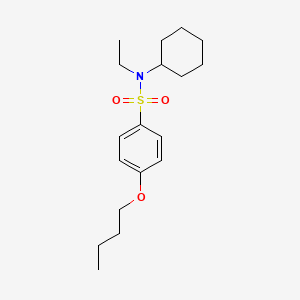

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2953074.png)
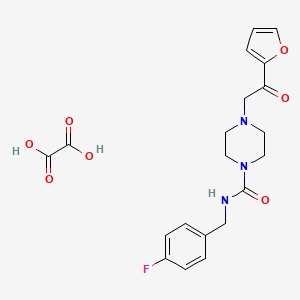
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone](/img/structure/B2953078.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2953079.png)
![Ethyl 3-(4-chlorophenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953080.png)
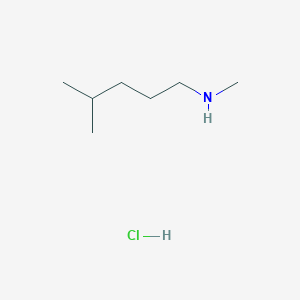
![2-Chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2953085.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylpropanamide](/img/structure/B2953087.png)
![N-(4-methoxybenzyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2953089.png)
